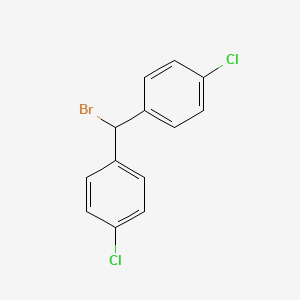

4,4'-(BROMOMETHYLENE)BIS(CHLOROBENZENE)

Description

4,4'-(Bromomethylene)bis(chlorobenzene) (CAS 6306-46-3) is a halogenated aromatic compound with the molecular formula C₁₃H₉BrCl₂ and a molecular weight of 316.02 g/mol. It features a bromomethylene (-CHBr-) bridge connecting two para-chlorinated benzene rings. Key physical properties include a density of 1.529 g/cm³, a boiling point of 367.5°C at 760 mmHg, and a high logP value (5.48), indicating significant hydrophobicity . This compound has been cited in patents for pharmaceutical and organic synthesis applications, such as in intermediates for biologically active molecules .

Properties

CAS No. |

6306-46-3 |

|---|---|

Molecular Formula |

C13H9BrCl2 |

Molecular Weight |

316.0 g/mol |

IUPAC Name |

1-[bromo-(4-chlorophenyl)methyl]-4-chlorobenzene |

InChI |

InChI=1S/C13H9BrCl2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H |

InChI Key |

LTVSBZFRNCOETR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure

-

Reactants :

-

4,4’-Dichlorobenzhydrol (1.26 g, 5.0 mmol)

-

Acetyl bromide (1.7 mL, 22.3 mmol)

-

Benzene (15 mL) as solvent

-

-

Conditions :

-

Argon atmosphere

-

Stirring at room temperature (25°C) for 6 hours

-

-

Workup :

-

Concentration under reduced pressure to obtain an orange solid

-

Recrystallization from hexane yields white crystalline product (74% yield)

-

Mechanistic Analysis

The reaction proceeds via an SN1 pathway :

-

Protonation : AcBr acts as a Brønsted acid, protonating the hydroxyl group of 4,4’-dichlorobenzhydrol.

-

Carbocation Formation : Loss of water generates a stabilized benzhydryl carbocation, where electron-withdrawing chloro groups enhance intermediate stability through inductive effects.

-

Nucleophilic Capture : Bromide ion (from AcBr dissociation) attacks the carbocation, yielding the title compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ^1H | 6.20 | Singlet | Methine (CHBr) |

| 7.38–7.30 | Multiplet | Aromatic H | |

| ^13C | 139.3 | Quaternary | C-Br |

| 134.3, 129.9, 128.9 | Aromatic C |

Mass Spectrometry

Infrared Spectroscopy

Key absorption bands (cm⁻¹):

-

3051 (C-H aromatic stretch)

-

1642 (C=C aromatic)

-

617 (C-Br stretch)

Comparative Analysis of Benzhydryl Bromide Syntheses

To contextualize the efficiency of this method, Table 1 contrasts reaction parameters for structurally analogous compounds:

Table 1 : Optimization Metrics for Benzhydryl Bromide Derivatives

| Substrate | Solvent | Brominating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4,4’-Dichlorobenzhydrol | Benzene | AcBr | 25 | 6 | 74 |

| Di-p-tolylmethanol | Benzene | AcBr | 25 | 6 | 58 |

| 4-Fluorobenzhydrol | Ether | HBr/Ac₂O | 0→25 | 12 | 68 |

Key observations:

-

Solvent Impact : Benzene outperforms ether in yield due to better carbocation stabilization.

-

Reagent Efficiency : AcBr provides superior bromide ion availability compared to HBr/acetic anhydride systems.

Synthetic Limitations and Mitigation Strategies

Challenges

-

Byproduct Formation : Competing elimination pathways may generate dichlorostilbene derivatives, particularly under elevated temperatures.

-

Solvent Toxicity : Benzene’s carcinogenicity necessitates strict containment protocols.

Solutions

-

Low-Temperature Control : Maintaining 25°C minimizes decomposition.

-

Alternative Solvents : Preliminary data suggest toluene may substitute benzene with minimal yield reduction (~5–8%).

Applications in Subsequent Transformations

4,4'-(Bromomethylene)bis(chlorobenzene) serves as a pivotal electrophile in:

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(bromomethylene)bis(4chloro-) undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form diphenylmethane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include phenols, amines, and thioethers.

Oxidation Reactions: Products include benzophenone and benzoic acid.

Reduction Reactions: Products include diphenylmethane and its derivatives.

Scientific Research Applications

Organic Synthesis

4,4'-(Bromomethylene)bis(chlorobenzene) serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds and functional groups.

Biological Studies

Research has indicated that this compound may exhibit biological activity, making it a candidate for studies on its interactions with biomolecules. The bromomethylene group can engage in covalent bonding with target molecules, potentially influencing their biological functions .

Pharmaceutical Development

The compound is under investigation for its potential use in drug development. It may serve as a pharmacological agent or an intermediate in the synthesis of therapeutic compounds . The unique structural characteristics of 4,4'-(Bromomethylene)bis(chlorobenzene) may enhance its efficacy in targeting specific biological pathways.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science, where it may contribute to the development of new materials with desirable characteristics .

Antimicrobial Activity

Research on halogenated compounds similar to 4,4'-(Bromomethylene)bis(chlorobenzene) has shown significant antimicrobial properties. For instance, studies have demonstrated that such compounds can inhibit the growth of bacteria like Escherichia coli and fungi such as Candida albicans. This suggests that 4,4'-(Bromomethylene)bis(chlorobenzene) may also possess antimicrobial potential worth exploring .

Toxicological Profiles

The toxicity of halogenated aromatic compounds is a critical area of study due to their environmental persistence and potential bioaccumulation. Research indicates that structural modifications can significantly influence their toxicity profiles. Understanding these profiles is essential for assessing the safety of using 4,4'-(Bromomethylene)bis(chlorobenzene) in various applications .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(bromomethylene)bis(4chloro-) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethylene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

4,4'-(Bromomethylene)bis(fluorobenzene) (CAS 345-90-4)

- Molecular Formula : C₁₃H₉BrF₂

- Molecular Weight : 283.11 g/mol

- Key Differences : Replacing chlorine with fluorine reduces molecular weight and alters electronic properties. The fluorinated analog has a predicted boiling point of 302.4°C , lower than the chlorinated counterpart, due to weaker intermolecular forces. It is stored under inert gas (2–8°C), suggesting higher reactivity or sensitivity compared to the chlorinated derivative .

- Applications: Used as a MAGL (monoacylglycerol lipase) inhibitor in biochemical research .

Chloro bis-(4-fluorophenyl)methane (CAS 2723773)

- Structure : Features a chloromethylene (-CHCl-) bridge instead of bromomethylene.

- Molecular Weight : Lower than the brominated compound (exact value unspecified).

- Reactivity : The chloro substituent likely reduces electrophilicity compared to bromine, impacting reaction kinetics in substitution reactions .

Bridging Group Modifications

4,4'-(2-Bromoethene-1,1-diyl)bis(chlorobenzene) (Compound 2j)

4,4'-(Butane-2,3-diyl)bis(chlorobenzene)

- Structure : A butane diyl (-CH₂CH₂CH₂CH₂-) bridge replaces bromomethylene.

- Flexibility and Solubility: The longer aliphatic chain increases molecular flexibility, likely improving solubility in nonpolar solvents compared to rigid aromatic bridges .

4,4'-Oxybis(bromobenzene) (CAS 2050-47-7)

- Structure : Contains an oxygen bridge (-O-) instead of bromomethylene.

- Molecular Weight : 328.00 g/mol.

- Reactivity : The ether linkage may undergo cleavage under acidic or reductive conditions, unlike the stable C-Br bond in bromomethylene derivatives .

Functional Group Analogues

4,4'-Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3)

- Structure : Two chloromethyl (-CH₂Cl) groups attached to a biphenyl core.

- Physical State : White crystalline solid (melting point: 126°C ), contrasting with the liquid/oily state of bromomethylene derivatives.

- Reactivity : Chloromethyl groups are highly reactive in nucleophilic substitutions, making this compound a key intermediate in polymer synthesis .

Comparative Analysis of Physical and Chemical Properties

*Predicted values.

Q & A

Basic: What are the optimal synthetic routes for 4,4'-(bromomethylene)bis(chlorobenzene), and how can reaction efficiency be quantified?

Methodological Answer:

The Blanc chloromethylation reaction is a foundational method for synthesizing chloromethylated aromatics. For 4,4'-(bromomethylene)bis(chlorobenzene), bromination of intermediate chloromethyl groups (e.g., via HBr or PBr₃) after chloromethylation of biphenyl derivatives can yield the target compound. Key parameters include:

- Stoichiometric ratios : Excess brominating agents (1.5–2.0 equivalents) to ensure complete conversion .

- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve reaction homogeneity.

- Yield quantification : Use GC-MS or HPLC to track intermediates and final product purity. Reported yields for analogous syntheses range from 65–85% under optimized conditions .

Basic: How can researchers characterize the purity and structural integrity of 4,4'-(bromomethylene)bis(chlorobenzene)?

Methodological Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm bromomethylene (–CH₂Br) and chlorobenzene ring positions. Peaks at δ 4.5–5.0 ppm (CH₂Br) and δ 7.2–7.8 ppm (aromatic protons) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks (theoretical m/z: 383.86 for C₁₃H₈Br₂Cl₂).

- Elemental analysis : Validate Br/Cl content (±0.3% deviation from theoretical values) .

Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of 4,4'-(bromomethylene)bis(chlorobenzene)?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

- Electrostatic potential surfaces : Identify electrophilic regions (e.g., bromomethylene group) for nucleophilic substitution .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability against photodegradation .

- Thermodynamic parameters : Calculate bond dissociation energies (BDEs) for C–Br (~65 kcal/mol) and C–Cl (~85 kcal/mol) to predict degradation pathways .

Advanced: How can researchers resolve contradictions in thermal stability data for halogenated aromatics like 4,4'-(bromomethylene)bis(chlorobenzene)?

Methodological Answer:

Discrepancies in thermal degradation temperatures (TGA data) may arise from:

- Sample purity : Trace solvents or moisture reduce observed stability. Pre-dry samples at 60°C under vacuum .

- Heating rates : Use slow ramping (2–5°C/min) to avoid kinetic artifacts. Compare with DSC for phase transitions .

- Atmosphere effects : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways. For halogenated compounds, N₂ atmospheres typically show higher decomposition onset (~250–300°C) .

Basic: What safety protocols are critical when handling 4,4'-(bromomethylene)bis(chlorobenzene) in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods for all manipulations .

- First aid : Immediate flushing with water for skin/eye contact (15+ minutes). For inhalation, move to fresh air and monitor for respiratory distress .

- Waste disposal : Halogenated waste streams, incineration at >1,000°C to prevent dioxin formation .

Advanced: How can researchers design experiments to probe the photolytic degradation mechanisms of 4,4'-(bromomethylene)bis(chlorobenzene)?

Methodological Answer:

- Light source selection : UV-C (254 nm) for accelerated degradation studies. Use actinometry to quantify photon flux .

- Intermediate tracking : LC-MS/MS to identify transient species (e.g., dehalogenated products or hydroxylated derivatives).

- Kinetic modeling : Pseudo-first-order kinetics (rate constants k ~ 10⁻³–10⁻² s⁻¹) under controlled pH and temperature .

Basic: What analytical techniques are best suited for quantifying 4,4'-(bromomethylene)bis(chlorobenzene) in environmental matrices?

Methodological Answer:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for water samples; Soxhlet extraction for soils .

- Quantification : GC-ECD (electron capture detector) for halogen-specific detection (LOD: 0.1–0.5 ppb) .

- Cross-validation : Compare with HPLC-UV (λ = 210–230 nm) to confirm results .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of 4,4'-(bromomethylene)bis(chlorobenzene) in polymer matrices?

Methodological Answer:

- Force fields : Use OPLS-AA or CHARMM parameters for halogen interactions. Simulate diffusion coefficients (D ~ 10⁻¹²–10⁻¹⁰ cm²/s) in polyimide blends .

- Glass transition (Tg) prediction : Correlate simulated free volume with experimental DSC data. Halogenated additives typically raise Tg by 10–20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.